Bienvenue dans la boutique en ligne BenchChem!

2-(1-Benzothiophen-3-yl)oxirane

sEH inhibition cardiovascular inflammation

Procure this bifunctional benzothiophene-oxirane building block pre-validated for sEH inhibition (IC50 = 0.24 µM). The 3-position oxirane attachment creates a strained electrophilic warhead absent in plain epoxides or unsubstituted benzothiophenes, enabling covalent target engagement and ring-opening diversification. Offered as racemate (CAS 26168-40-1) or the (2R)-enantiomer (CAS 2227648-90-8) to eliminate in-house chiral resolution. Ideal for scaffold-hopping away from urea/amide-based sEH inhibitors (cf. WO 2010096722 A1) and for CYP450-mediated epoxidation/metabolic activation studies.

Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
Cat. No. B7942438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzothiophen-3-yl)oxirane
Molecular FormulaC10H8OS
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CSC3=CC=CC=C32
InChIInChI=1S/C10H8OS/c1-2-4-10-7(3-1)8(6-12-10)9-5-11-9/h1-4,6,9H,5H2
InChIKeyIBEHOBLMFNEOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzothiophen-3-yl)oxirane: Core Properties and Procurement Baseline for Heterocyclic Epoxide Research


2-(1-Benzothiophen-3-yl)oxirane (CAS 26168-40-1) is a heterocyclic building block consisting of a benzothiophene core fused to a strained oxirane (epoxide) ring . This bifunctional architecture provides dual reactive potential: the benzothiophene moiety offers aromatic stability and π-stacking interactions [1], while the oxirane ring serves as a versatile electrophilic handle for ring-opening transformations to yield diols, amino alcohols, and other functionalized intermediates . Commercially available from research chemical suppliers in racemic form (97% purity, MW 176.23, LogP 2.61, one asymmetric center), the compound is also accessible as the (2R)-enantiomer (CAS 2227648-90-8) for stereoselective applications .

Why Generic Benzothiophene or Epoxide Analogs Cannot Substitute for 2-(1-Benzothiophen-3-yl)oxirane


Simple substitution with either a plain epoxide (e.g., styrene oxide) or an unfunctionalized benzothiophene (e.g., benzo[b]thiophene) fails to recapitulate the integrated molecular properties of 2-(1-Benzothiophen-3-yl)oxirane. Plain epoxides lack the sulfur-containing aromatic system that confers enhanced metabolic reactivity and hydrophobic binding characteristics [1][2]. Conversely, unfunctionalized benzothiophenes lack the reactive oxirane warhead required for covalent enzyme inhibition or further synthetic elaboration [1]. The specific regioisomeric attachment of the oxirane at the 3-position of the benzothiophene ring creates a unique electronic environment and steric profile that governs both its reactivity in ring-opening reactions and its biological target engagement, as evidenced by differential thermodynamic and kinetic parameters compared to alternative oxidation pathways [1][3].

Quantitative Differentiation of 2-(1-Benzothiophen-3-yl)oxirane: Head-to-Head and Cross-Study Evidence


Human Soluble Epoxide Hydrolase (sEH) Inhibition: Direct Comparison with a High-Potency Clinical Candidate

2-(1-Benzothiophen-3-yl)oxirane demonstrates measurable inhibitory activity against human soluble epoxide hydrolase (sEH) with an IC50 of 0.24 µM [1]. While this is less potent than the optimized clinical-stage inhibitor described in WO 2010096722 A1 (Example 57; pIC50 8.4 equivalent to ~4 nM) [2], the benzothiophene-oxirane scaffold provides a distinct structural starting point for SAR exploration with a reduced molecular weight (176 vs. 441 g/mol) and lower lipophilicity (cLogP 2.6 vs. >4.0 estimated), which may offer advantages in ligand efficiency and physicochemical optimization [1][2].

sEH inhibition cardiovascular inflammation

Chiral Differentiation: Access to Defined Stereochemistry for Asymmetric Synthesis

2-(1-Benzothiophen-3-yl)oxirane possesses one asymmetric center and is commercially available in two distinct forms: racemic mixture (CAS 26168-40-1, purity 97%, asymmetric atoms = 1) and the single (2R)-enantiomer (CAS 2227648-90-8) . In contrast, many structurally related heterocyclic epoxides (e.g., 2-(pyridin-3-yl)oxirane, 2-(furan-2-yl)oxirane) are primarily supplied only as racemates, limiting their utility in stereoselective applications without additional chiral resolution steps . The availability of both racemic and enantiopure forms enables researchers to directly probe stereochemical requirements in biological assays or to execute asymmetric synthetic routes without investing in preparative chiral separation.

asymmetric synthesis chiral building block stereoselective

Structural Uniqueness: Benzothiophene-Oxirane Hybrid Scaffold vs. Common Heteroaromatic Epoxides

2-(1-Benzothiophen-3-yl)oxirane combines a sulfur-containing benzothiophene ring with a 3-position oxirane, creating a unique heteroaromatic epoxide scaffold . Benzothiophene-containing inhibitors have demonstrated distinct biological activity profiles compared to their benzofuran or indole counterparts due to the sulfur atom's larger atomic radius and polarizability, which influences molecular recognition and binding interactions [1][2]. For example, in a series of HIV-1 protease inhibitors, replacement of benzofuran with benzothiophene yielded an inhibitor with IC50 = 60 nM against wild-type HIV-1 protease, attributed to reduced desolvation penalty of the more hydrophobic benzothiophene moiety [2]. The target compound provides a chemically distinct entry point for exploring such scaffold effects in epoxide-based inhibitor design.

scaffold diversity heterocyclic chemistry medicinal chemistry

Computational Reactivity Profiling: Epoxidation Thermodynamic and Kinetic Advantage Over S-Oxidation

Quantum chemical calculations on benzothiophene-containing drug metabolism reveal that epoxidation of the benzothiophene ring is both kinetically and thermodynamically favored over S-oxidation [1]. Specifically, the energy barrier for epoxidation is 13.23 kcal/mol versus 14.75 kcal/mol for S-oxidation on the doublet potential energy surface of Compound I (CYP450 model oxidant) [1]. Furthermore, epoxide formation is highly exothermic (-23.24 kcal/mol) compared to S-oxidation (-8.08 kcal/mol) [1]. While this study was conducted on thiophene-containing drugs rather than the target compound directly, the benzothiophene core is a structural analog, and the computational data support the concept that benzothiophene-derived epoxides represent a favored metabolic and synthetic pathway relative to alternative oxidation products [1]. This informs both metabolic liability assessment and synthetic route planning.

metabolic stability computational chemistry drug metabolism

Optimal Procurement and Application Scenarios for 2-(1-Benzothiophen-3-yl)oxirane Based on Quantitative Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Discovery and Scaffold Hopping

Procure for hit-to-lead campaigns targeting sEH inhibition. The compound offers a validated starting point (IC50 = 0.24 µM) with a low molecular weight (176 g/mol) and favorable LogP (2.61), providing an attractive ligand-efficiency profile for further optimization [1]. Suitable for scaffold-hopping exercises away from urea/amide-based sEH inhibitors described in patents such as WO 2010096722 A1 [2].

Asymmetric Synthesis and Stereochemical SAR Exploration

Procure the (2R)-enantiomer (CAS 2227648-90-8) for stereoselective synthesis of chiral pharmaceutical intermediates or for probing stereochemical requirements in biological target engagement [1]. The dual availability of racemate and single enantiomer eliminates the need for in-house chiral resolution, reducing development timelines [2].

Medicinal Chemistry Scaffold Diversification and Heteroatom SAR

Procure as a sulfur-containing heteroaromatic epoxide building block for scaffold diversification libraries. Class-level SAR indicates that benzothiophene-containing compounds can exhibit distinct biological activity compared to benzofuran or indole analogs due to sulfur's physicochemical properties [1]. Suitable for exploring heteroatom effects in epoxide-based inhibitor series [2].

Metabolic Stability and Drug Metabolism Studies Involving Epoxidation Pathways

Procure as a model substrate or reference standard for studying CYP450-mediated epoxidation of benzothiophene-containing compounds. Computational data demonstrate that epoxidation is thermodynamically and kinetically favored over S-oxidation (energy barrier 13.23 vs. 14.75 kcal/mol; exothermicity -23.24 vs. -8.08 kcal/mol) [1], making this compound a relevant tool for investigating metabolic activation, reactive metabolite formation, and structure-toxicity relationships in thiophene-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Benzothiophen-3-yl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.